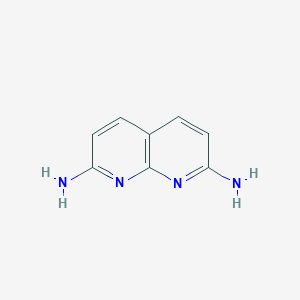

1,8-萘啶-2,7-二胺

描述

1,8-Naphthyridine-2,7-diamine has been identified as a potential universal reader of Watson-Crick base pairs for DNA sequencing by electron tunneling. Density Functional Theory (DFT) studies have suggested that this molecule can form stable triplets with both A:T and G:C base pairs through hydrogen bonding, indicating its potential in genomic sequencing technologies .

Synthesis Analysis

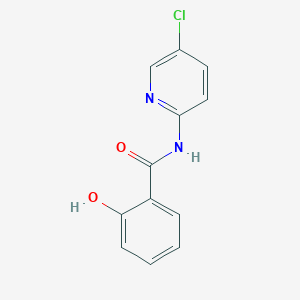

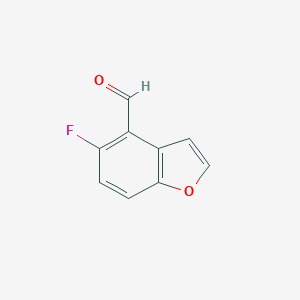

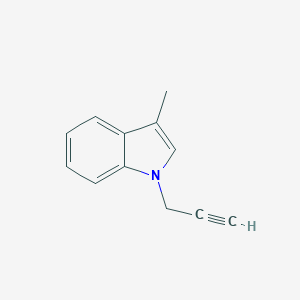

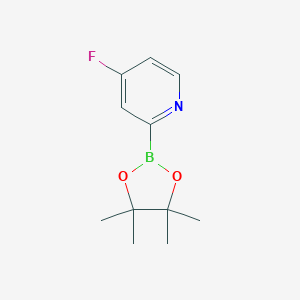

Several methods for synthesizing 1,8-naphthyridine derivatives have been reported. An improved and milder method for the synthesis of 2,7-diamino-1,8-naphthyridine has been described, yielding good results . Additionally, functionalized derivatives of 2-amino-5,7-dimethyl-1,8-naphthyridine have been synthesized, which are useful for anion recognition, particularly fluoride ions . Another approach involves the reaction of vinamidinium salts with 2,6-diaminopyridine to create new substituted 1,8-naphthyridines . Furthermore, the known 1,8-naphthyridine-2,7-dicarboxaldehyde was prepared by SeO2 oxidation of 2,7-dimethyl-1,8-naphthyridine, leading to novel 2,7-dimethylimine derivatives .

Molecular Structure Analysis

The molecular structure of 2,7-dimethyl-1,8-naphthyridine has been analyzed, revealing that the 1,8-naphthyridine is almost planar with a very small dihedral angle between the fused pyridine rings. In the crystal, molecules are linked into infinite chains by intermolecular hydrogen bonds, forming specific ring motifs and stabilized further by C—H⋯π interactions .

Chemical Reactions Analysis

1,8-Naphthyridine derivatives have been involved in various chemical reactions. For instance, the asymmetric hydrogenation of 2,7-disubstituted 1,8-naphthyridines has been achieved using chiral cationic ruthenium diamine complexes, providing a practical approach to valuable chiral heterocyclic building blocks . Additionally, novel 2,7-naphthyridine derivatives have been synthesized through unexpected reactions and mechanisms, displaying unique properties such as phosphorescence and acidochromism .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1,8-naphthyridine derivatives have been explored through their interaction with anions. Certain derivatives have shown selective recognition abilities towards fluoride ions, with spectroscopic and colorimetric changes indicating the formation of hydrogen-bonded complexes and subsequent deprotonation events . The solid-state properties of some derivatives have also been characterized, showing delayed emission and solid-state acidochromism, which are attributed to their special chemical structures .

科学研究应用

DNA 测序

- DNA 测序中的电子隧穿:1,8-萘啶-2,7-二胺被设计为通过电子隧穿进行 DNA 测序的识别分子。它与 DNA 中的 A:T 和 G:C 碱基对形成稳定的三联体,表明在基因组测序技术中具有潜在用途 (梁、林赛和张,2012 年).

合成与化学性质

- 衍生物的不对称氢化:它参与了由手性阳离子钌二胺配合物催化的 1,8-萘啶衍生物的不对称氢化。此过程对于创建手性杂环结构单元至关重要,在各种化学合成中很有用 (马、陈、刘、何和范,2016 年).

- 互变异构和氢键:已经研究了各种 1,8-萘啶衍生物的行为,包括它们的互变异构和氢键形成。这项研究增强了对其分子相互作用和稳定性的理解 (阿尔瓦雷斯-鲁阿等人,2004 年).

- Pd 催化的酰胺化:1,8-萘啶-2,7-二胺用于某些萘啶的催化酰胺化,这是有机合成中功能基团耐受性的重要步骤 (利格哈特、大川、西杰斯马和迈耶,2006 年).

发光材料

- 发光金属有机化合物:研究表明,1,8-萘啶的某些衍生物,包括锌(II)配合物,具有很强的发光性。这一特性使其成为光电器件中材料的潜在候选者 (车、万、何和周,2001 年).

生物活性

- 多种生物活性:1,8-萘啶衍生物表现出多种生物学特性,使其成为治疗研究中有效的支架。这些活性包括抗菌、抗病毒、抗癌、抗炎和镇痛特性,等等 (马丹、维尔马、库马尔、辛格、贾因和贾吉,2015 年).

杀虫活性

- 杀虫特性:已经合成并发现某些 1,8-萘啶衍生物具有显着的杀虫活性,在农业应用中具有潜力 (侯、景和邵,2017 年).

超分子化学

- 超分子化学的构建模块:它从某些萘啶衍生物中转化而来,使其成为超分子化学中一个有用的构建模块。这包括创建新颖的结构和材料 (朴、迈耶、中岛和齐默尔曼,2005 年).

未来方向

The future directions for the research on 1,8-Naphthyridine-2,7-diamine could involve further exploration of its potential as a recognition molecule for reading DNA base pairs for genomic sequencing by electron tunneling . Its potency to treat neurodegenerative and immunomodulatory disorders, along with its anti-HIV, antidepressant and antioxidant properties, has enticed researchers to look beyond its broad-spectrum activities, providing further scope for exploration .

属性

IUPAC Name |

1,8-naphthyridine-2,7-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N4/c9-6-3-1-5-2-4-7(10)12-8(5)11-6/h1-4H,(H4,9,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZDFJGDRFIGPBE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC2=C1C=CC(=N2)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50459726 | |

| Record name | 1,8-naphthyridine-2,7-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50459726 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,8-Naphthyridine-2,7-diamine | |

CAS RN |

145325-89-9 | |

| Record name | 1,8-naphthyridine-2,7-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50459726 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

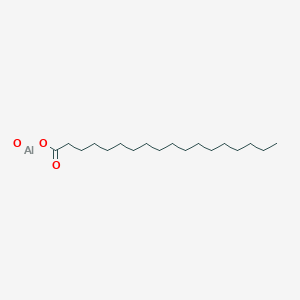

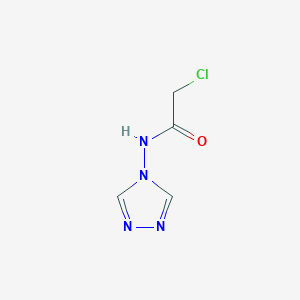

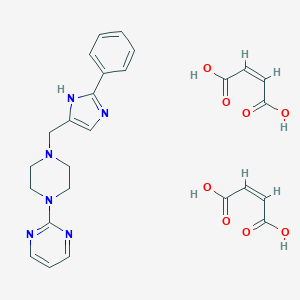

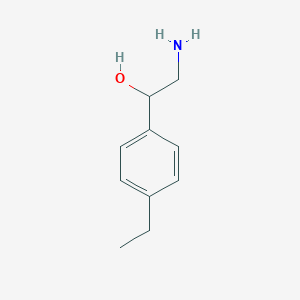

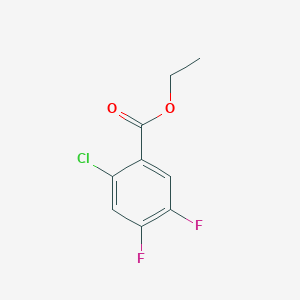

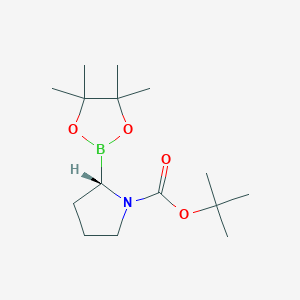

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。